BenchChemオンラインストアへようこそ!

7-(Trifluoromethyl)quinolin-2-amine

Antimalarial drug discovery Structure-activity relationship Hematin binding

Secure 7-(Trifluoromethyl)quinolin-2-amine (113508-12-6) as the definitive 7-CF₃ quinolin-2-amine scaffold. This building block uniquely drives sub‑nanomolar c‑Met kinase inhibition (IC₅₀ <1 nM) and restores antimalarial efficacy lost by 2,8‑bis‑CF₃ analogs. Differentiate your medicinal chemistry program with the privileged 7‑CF₃ motif for validated oncology, antimalarial, and antileishmanial pipelines.

Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
CAS No. 113508-12-6
Cat. No. B1355436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)quinolin-2-amine
CAS113508-12-6
Molecular FormulaC10H7F3N2
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)N)C(F)(F)F
InChIInChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-6-2-4-9(14)15-8(6)5-7/h1-5H,(H2,14,15)
InChIKeyCGKJFBMTNDZZJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethyl)quinolin-2-amine (CAS 113508-12-6): Core Properties and Baseline Characterization for Research Procurement


7-(Trifluoromethyl)quinolin-2-amine (CAS 113508-12-6) is a heterocyclic aromatic amine belonging to the trifluoromethyl-substituted aminoquinoline class, with the molecular formula C10H7F3N2 and a molecular weight of 212.17 g/mol [1]. The compound features a quinoline core substituted with a trifluoromethyl group at the 7-position and an amine group at the 2-position, providing a privileged scaffold for medicinal chemistry derivatization and kinase-targeted drug discovery programs [2]. The trifluoromethyl substituent enhances lipophilicity, metabolic stability, and binding interactions with hydrophobic protein pockets compared to non-fluorinated quinoline analogs [3].

Why 7-(Trifluoromethyl)quinolin-2-amine (CAS 113508-12-6) Cannot Be Substituted with Positional Isomers or Non-Fluorinated Analogs


Substitution of 7-(trifluoromethyl)quinolin-2-amine with alternative quinoline-2-amines is not functionally equivalent due to the precise positional and electronic requirements of the trifluoromethyl group. The 7-position trifluoromethyl substitution confers distinct protonation behavior and hematin-binding orientation that 6-position or 8-position trifluoromethyl analogs do not provide, as demonstrated in quantum mechanical calculations and in vivo antimalarial efficacy studies [1]. Furthermore, 2,8-bis(trifluoromethyl) substitution actually impairs antimalarial efficacy, whereas a single 7-position trifluoromethyl restores activity [2]. Non-fluorinated quinolin-2-amines exhibit significantly reduced lipophilicity and weaker kinase-binding affinity, directly impacting target engagement in kinase inhibitor development programs [3].

7-(Trifluoromethyl)quinolin-2-amine (CAS 113508-12-6): Quantitative Differentiation Evidence Against Comparator Compounds


7-Position Trifluoromethyl Restores Antimalarial Efficacy Lost by 2,8-Bis(trifluoromethyl) Substitution: Positional SAR Evidence

In antimalarial bisquinoline derivatives, simultaneous occupation of the 2- and 8-positions by trifluoromethyl groups results in loss of antimalarial efficacy due to altered protonation and hematin-binding orientation. Restoring the trifluoromethyl group to the 7-position (buttressing the quinolinyl nitrogen) recovers antimalarial activity, shifting binding from endocyclic to exocyclic nitrogen interaction with hematin [1]. This positional effect was confirmed by DFT calculations (B3LYP/BS1) and crystal structure analysis [2].

Antimalarial drug discovery Structure-activity relationship Hematin binding

7-Trifluoromethyl-4-Aminoquinoline Derivatives Demonstrate Superior In Vitro Antileishmanial Potency Relative to Chloroquine and Miltefosine

A series of 7-trifluoromethyl-4-aminoquinoline derivatives, synthesized from the 7-(trifluoromethyl)quinolin-2-amine scaffold, exhibited IC50 values of 5.3–9.6 μM against the amastigote form of Leishmania donovani. These values represent 1.6- to 2.9-fold improved potency compared to chloroquine (IC50 = 15.3 μM) and comparable to superior potency relative to miltefosine (IC50 = 8.1 μM) [1]. In vivo, compound 6c achieved 76.02 ± 13.60% inhibition of Leishmania parasite burden in treated hamsters versus infected untreated controls at day 27 post-infection [2].

Antileishmanial agents Visceral leishmaniasis 4-Aminoquinoline derivatives

7-Trifluoromethylquinoline-Containing c-Met Kinase Inhibitors Achieve Sub-Nanomolar IC50 Potency: Scaffold Enablement Evidence

In a systematic medicinal chemistry program evaluating 3,5-disubstituted versus 3,5,7-trisubstituted quinolines, compounds incorporating the 7-trifluoromethylquinoline core (specifically 3,5,7-trisubstituted quinolines 21a-c, 21l, and 27a-c) achieved c-Met kinase inhibition with IC50 values below 1.0 nM [1]. The lead compound 21b demonstrated extraordinary selectivity for c-Met against the c-Met family member Ron and 12 other tyrosine kinases, produced constitutive inhibition of c-Met phosphorylation in c-Met-dependent cell lines, and achieved 68–69% tumor growth inhibition at 100 mg/kg in both NIH-3T3-TPR-Met and U-87 MG glioblastoma xenograft models [2].

c-Met kinase inhibitors Targeted cancer therapy Kinase selectivity

2,8-Bis(trifluoromethyl)-4-Aminoquinoline Derivatives Achieve 98% Inhibition of M. tuberculosis H37Rv at 6.25 μg/mL

In a primary screen using the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv (ATCC 27294), a 2,8-bis(trifluoromethyl)-4-aminoquinoline derivative demonstrated 98% inhibition at a single concentration of 6.25 μg/mL [1]. Other 2,8-bis(trifluoromethyl)quinoline derivatives in the same series showed lower inhibition percentages ranging from 4% to 89%, establishing a clear structure-activity gradient that underscores the sensitivity of antimycobacterial potency to substitution pattern [2].

Antitubercular agents Mycobacterium tuberculosis Trifluoromethylquinoline SAR

Optimal Research Applications for 7-(Trifluoromethyl)quinolin-2-amine (CAS 113508-12-6) Based on Quantitative Differentiation Evidence


Antimalarial Lead Optimization Requiring 7-Position Trifluoromethyl Substitution for Hematin-Binding Recovery

Researchers developing antimalarial bisquinolines or 4-aminoquinolines should specify 7-(trifluoromethyl)quinolin-2-amine as the core building block to avoid the documented efficacy loss associated with 2,8-bis(trifluoromethyl) substitution. DFT calculations and in vivo data confirm that 7-position trifluoromethyl buttressing the quinolinyl nitrogen shifts hematin binding from endocyclic to exocyclic nitrogen, restoring activity lost by dual 2,8-substitution [1]. This scaffold enables rational design of antimalarials with defined protonation and binding orientation [2].

Sub-Nanomolar c-Met Kinase Inhibitor Development via 3,5,7-Trisubstituted Quinoline Scaffolds

Medicinal chemistry teams targeting c-Met kinase for oncology applications can leverage 7-(trifluoromethyl)quinolin-2-amine to construct 3,5,7-trisubstituted quinoline derivatives that achieve IC50 values below 1.0 nM with demonstrated kinase selectivity and in vivo tumor growth inhibition of 68–69% at 100 mg/kg in glioblastoma and MET-driven xenograft models [1]. The 7-CF3 substitution is a critical determinant of sub-nanomolar potency in this chemotype [2].

Antileishmanial Drug Discovery with Validated In Vitro and In Vivo Efficacy Data

For visceral leishmaniasis programs, 7-(trifluoromethyl)quinolin-2-amine-derived 4-aminoquinolines provide a validated chemotype with established in vitro antiamastigote IC50 values (5.3–9.6 μM) that outperform chloroquine (15.3 μM) and match or exceed miltefosine (8.1 μM) [1]. The scaffold has demonstrated in vivo efficacy with 76.02 ± 13.60% parasite inhibition in the Leishmania donovani/hamster model, offering a differentiated starting point for lead optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Trifluoromethyl)quinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.